molecular formula C9H7BrN2 B152705 7-Bromoisoquinolin-1-amine CAS No. 215453-53-5

7-Bromoisoquinolin-1-amine

Cat. No. B152705
M. Wt: 223.07 g/mol
InChI Key: PLOCDXILPIGHEZ-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-1-amine is a chemical compound with the CAS Number: 215453-53-5 . It has a molecular weight of 223.07 and its IUPAC name is 7-bromo-1-isoquinolinamine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 7-Bromoisoquinolin-1-amine involves the use of ammonium hydroxide in 1-methyl-pyrrolidin-2-one . The reaction mixture is stirred at 150°C for 15 hours . The yield of this reaction is 72.42% . Another synthesis method involves the use of dmap and triethylamine in tetrahydrofuran at 25°C for 15 hours .


Molecular Structure Analysis

The InChI code for 7-Bromoisoquinolin-1-amine is 1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H, (H2,11,12) . The molecular formula is C9H7BrN2 .


Chemical Reactions Analysis

Amines, such as 7-Bromoisoquinolin-1-amine, can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

7-Bromoisoquinolin-1-amine is a solid at room temperature . Its water solubility is 0.0753 mg/ml; 0.000338 mol/l . Its lipophilicity Log Po/w (iLOGP) is 1.79 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Bromoisoquinolines : Bromoisoquinolines, including compounds related to 7-Bromoisoquinolin-1-amine, have been synthesized through various methods, such as Jackson's modification of the Pomeranz-Fritsch ring synthesis and other mechanisms. These processes have implications in the study of the molecular structures and reactions of isoquinolines (Armengol, Helliwell, & Joule, 2000).

  • Crystal Structure Analysis : Studies have focused on understanding the crystal structure of compounds related to 7-Bromoisoquinolin-1-amine, providing insights into the molecular geometry and bonding of such compounds (Armengol, Helliwell, & Joule, 2000).

Chemical Reactions and Mechanisms

  • Nucleophilic Substitution Reactions : Research on 1‐ and 3‐bromoisoquinoline shows the conversion of these compounds into amino derivatives through potassium amide in liquid ammonia, illustrating nucleophilic substitution reactions that are relevant to the study of 7-Bromoisoquinolin-1-amine (Sanders, Dijk, & Hertog, 2010).

  • Excited State Proton Transfer : The use of related compounds in acid catalyzed formation of C–C and C–S bonds via excited state proton transfer shows the potential application of 7-Bromoisoquinolin-1-amine in organic synthesis and chemical reactions (Strada, Fredditori, Zanoni, & Protti, 2019).

Pharmacological Research

  • Cytotoxicity Studies : Research involving C4-substituted isoquinolines, similar in structure to 7-Bromoisoquinolin-1-amine, has demonstrated cytotoxicity against tumor cell lines, suggesting the potential application of these compounds in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

  • Antitumor Activity : Studies on aminoquinones structurally related to marine Isoquinolinequinones, including 7-Bromoisoquinolin-1-amine, have shown antitumor activity against various human tumor cell lines, highlighting the compound's potential in pharmacological research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Safety And Hazards

7-Bromoisoquinolin-1-amine has several hazard statements: H302-H315-H319-H332-H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

7-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOCDXILPIGHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627432
Record name 7-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoisoquinolin-1-amine

CAS RN

215453-53-5
Record name 7-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-7-bromoisoquinoline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 37d was prepared from 37c using the procedure described for 1d. 1H-NMR 200 MHz (CDCl3) δ: 5.1 (2H, br.s), 7.03 (1H, dd, J=6 Hz and J=1 Hz), 7.59 (1H, d, J=9 Hz), 7.70 (1H, dd, J=9 Hz and J=2 Hz), 7.95-8.00 (2H, m).
Name
37c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
Tropical protozoal infections are a significant cause of morbidity and mortality worldwide; four in particular (human African trypanosomiasis (HAT), Chagas disease, cutaneous …
Number of citations: 65 pubs.acs.org
L Mydock-McGrane, Z Cusumano, Z Han… - Journal of medicinal …, 2016 - ACS Publications
… Dry DMSO (2 mL) was added, followed by the addition of commercially available 7-bromoisoquinolin-1-amine (150 mg, 0.67 mmol) and bis(pinacolato)diboron (256 mg, 1.0 mmol). Pd(…
Number of citations: 99 pubs.acs.org

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